3-(Benzyloxy)-2-formamidopropanoic acid
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Overview
Description
3-(Benzyloxy)-2-formamidopropanoic acid is an organic compound with a unique structure that combines a benzyloxy group, a formamide group, and a propanoic acid moiety
Mechanism of Action
Target of Action
It’s known that benzylic compounds typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might interact with targets that can facilitate such reactions.
Mode of Action
The mode of action of 3-(Benzyloxy)-2-formamidopropanoic acid involves its interaction with its targets, leading to changes at the molecular level. The compound might undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could lead to changes in the compound, affecting its interaction with its targets.
Biochemical Pathways
It’s known that benzylic compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that the compound might affect pathways involving carbon–carbon bond formation.
Result of Action
The compound’s reactions at the benzylic position could lead to changes at the molecular level, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds could affect the compound’s reactions and interactions with its targets .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(Benzyloxy)-2-formamidopropanoic acid would likely involve interactions with various enzymes, proteins, and other biomolecules. For instance, it could potentially interact with enzymes involved in metabolic pathways, similar to other organic compounds . The nature of these interactions would depend on the specific molecular structure of the compound and the active sites of the enzymes it interacts with.
Cellular Effects
The effects of this compound on cellular processes would likely be diverse, given the complexity of cellular metabolism. It could potentially influence cell function by interacting with cell signaling pathways or affecting gene expression. For example, it might bind to specific receptors, triggering a cascade of intracellular signals .
Molecular Mechanism
The molecular mechanism of action of this compound would depend on its specific biochemical properties. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound could potentially change over time. Factors such as the compound’s stability, degradation rate, and long-term effects on cellular function would be important considerations in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound would likely vary with different dosages. Studies might observe threshold effects, as well as potentially toxic or adverse effects at high doses .
Metabolic Pathways
This compound could potentially be involved in various metabolic pathways. It might interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would likely involve specific transporters or binding proteins. The compound’s localization or accumulation could potentially be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound would depend on factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-formamidopropanoic acid typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halogenated compound under basic conditions.
Introduction of the Formamide Group: The formamide group can be introduced through the reaction of an amine with formic acid or its derivatives.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction: The formamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
3-(Benzyloxy)-2-formamidopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
3-(Benzyloxy)propanoic acid: Lacks the formamide group, making it less versatile in certain reactions.
2-Formamidopropanoic acid: Lacks the benzyloxy group, which may reduce its hydrophobic interactions.
Benzyloxyacetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
Uniqueness: 3-(Benzyloxy)-2-formamidopropanoic acid is unique due to the presence of both the benzyloxy and formamide groups, which provide a combination of hydrophobic and hydrogen bonding interactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-formamido-3-phenylmethoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-8-12-10(11(14)15)7-16-6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEYZJGRXMKITN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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